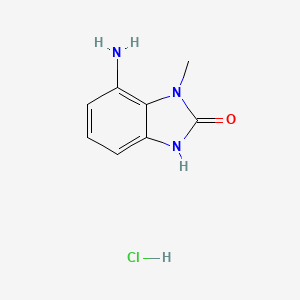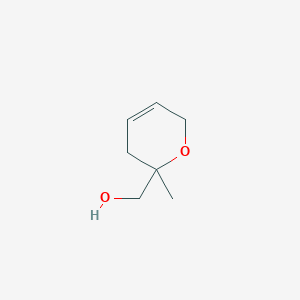
(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol: is an organic compound with the molecular formula C7H12O2 It is a derivative of pyran and is characterized by the presence of a hydroxymethyl group attached to the pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol typically involves the reaction of 2-methyl-3,6-dihydro-2H-pyran with formaldehyde in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then reduced to yield the desired product. Commonly used acid catalysts include sulfuric acid and hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. This method ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 2-methyl-3,6-dihydro-2H-pyran-2-carboxylic acid.
Reduction: Formation of 2-methyl-3,6-dihydro-2H-pyran-2-ylmethanol.
Substitution: Formation of 2-methyl-3,6-dihydro-2H-pyran-2-yl chloride or bromide.
Aplicaciones Científicas De Investigación
Chemistry: (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is also used in the study of enzyme-catalyzed reactions involving pyran derivatives.
Medicine: The compound has potential applications in the development of pharmaceuticals. It is used in the synthesis of drug candidates with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also used as a solvent and a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further chemical reactions, resulting in the formation of the final products. The compound’s reactivity is influenced by the presence of the pyran ring, which stabilizes the intermediates and facilitates the reactions.
Comparación Con Compuestos Similares
Nerol oxide: A similar compound with a different substitution pattern on the pyran ring.
Neryl oxide: Another derivative of pyran with similar chemical properties.
Isoneroloxide: A compound with a similar structure but different functional groups.
Uniqueness: (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts specific reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(6-methyl-2,5-dihydropyran-6-yl)methanol |
InChI |
InChI=1S/C7H12O2/c1-7(6-8)4-2-3-5-9-7/h2-3,8H,4-6H2,1H3 |
Clave InChI |
UETJYGNTHWAMGN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=CCO1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)
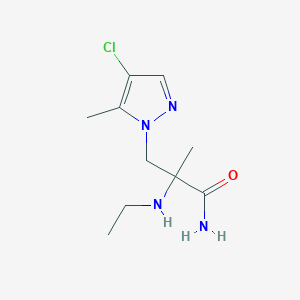
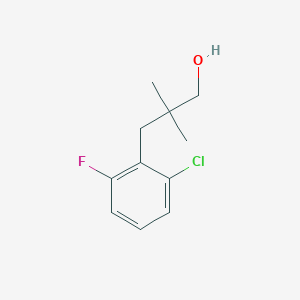
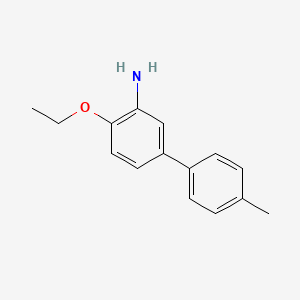

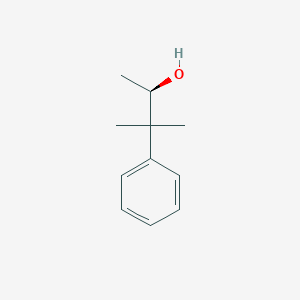
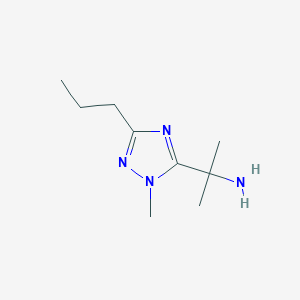
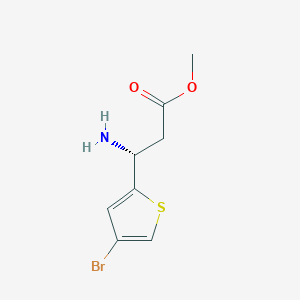
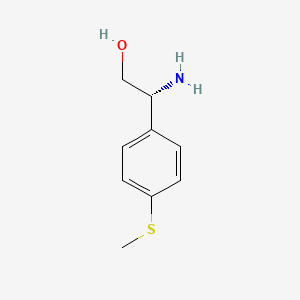
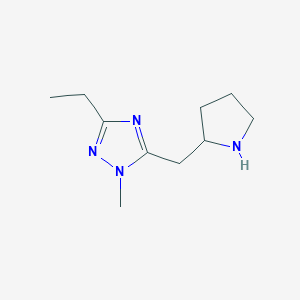
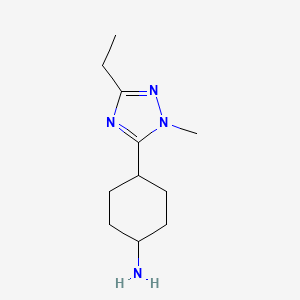
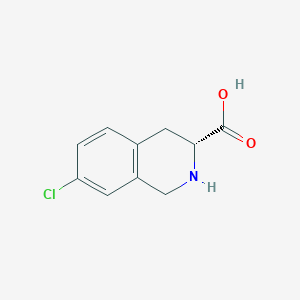
![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)
